molecular formula C18H22O3 B195158 9,11-Didehydrooestriol CAS No. 246021-20-5

9,11-Didehydrooestriol

Cat. No. B195158
M. Wt: 286.4 g/mol
InChI Key: ZWHFPHWLYUMTGY-WKULXVSPSA-N
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Description

The description of a chemical compound typically includes its chemical name, molecular formula, and structural formula. It may also include information about the compound’s source or natural occurrence, its uses, and its method of preparation or synthesis .


Molecular Structure Analysis

The molecular structure of a compound is determined by techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. These techniques provide information about the arrangement of atoms in the molecule and the nature of the chemical bonds between them .


Chemical Reactions Analysis

The chemical reactions of a compound are studied to understand its reactivity and stability, and to predict its behavior in different conditions. This analysis would involve carrying out various reactions with the compound and monitoring the products formed .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, density, and refractive index. These properties are determined by experimental measurements .

Scientific Research Applications

Antheridiogen Activity in Ferns

A study by Wynne et al. (1998) explored the antheridiogen activity of a gibberellin-like compound, derived from gametophytes of the fern Lygodium circinnatum, confirmed as the methyl ester of 9,11-didehydro-GA20. This compound showed high potency in inducing antheridium in Lygodium japonicum, demonstrating activity at concentrations as low as 10^-14 M. The high level of activity correlated with the incorporation of the 9,11-alkene bond. This finding suggests potential applications in fern reproductive biology research (Wynne et al., 1998).

Biofilm Inhibition Properties

Majumdar et al. (2019) reported that 14-deoxy-11,12-didehydroandrographolide, a molecule present in Andrographis paniculata, exhibits significant anti-biofilm activity against Pseudomonas aeruginosa. This compound, in combination with azithromycin or gentamicin, synergistically inhibits biofilm production. The study's atomic force microscopy analysis showed a reduction in biofilm roughness and height, suggesting potential applications in combating biofilm-associated infections (Majumdar et al., 2019).

Conformational Analysis in Chemical Synthesis

Research by Malet et al. (1991) conducted a structural analysis of various didehydro-3-O-methyl-estrones, including 9,11-didehydroestrone derivatives. Their study on the reactivity of these compounds towards singlet oxygen provided insights into their electronic and geometric factors, relevant for understanding chemical reactions in synthetic processes. This research offers valuable information for the field of organic synthesis and chemical engineering (Malet et al., 1991).

Applications in Drug Development

Tan et al. (2012) explored the mechanisms of toxicity induced by 14-deoxy-11,12-didehydroandrographolide in T-47D breast carcinoma cells. The study revealed that this compound exerts cytotoxic effects by regulating genes that inhibit cell proliferation and induce growth arrest. This research contributes to understanding the molecular mechanisms of certain compounds, which could be valuable in developing targeted therapies for cancer treatment (Tan et al., 2012).

Safety And Hazards

The safety and hazards of a compound are assessed through toxicology studies, which involve testing the compound in animals or cell cultures to determine its potential to cause harm .

Future Directions

The future directions for research on a compound could involve further studies to better understand its properties, to improve its synthesis, or to explore new uses for the compound .

properties

IUPAC Name

(8S,13S,14S,16R,17R)-13-methyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,16,17-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5-6,8,14-17,19-21H,2,4,7,9H2,1H3/t14-,15+,16-,17+,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWHFPHWLYUMTGY-WKULXVSPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC=C3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC=C3[C@H]([C@@H]1C[C@H]([C@@H]2O)O)CCC4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50432933
Record name 9,11-Didehydrooestriol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50432933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9,11-Didehydrooestriol

CAS RN

246021-20-5
Record name 9(11)-Didehydroestriol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0246021205
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9,11-Didehydrooestriol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50432933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (16alpha,17beta)-Estra-1,3,5(10),9(11)-tetraene-3,16,17-triol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 9(11)-DIDEHYDROESTRIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2FEM8A2HAS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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